molecular formula C15H20ClNO2S B13470544 Octyl 2-(2-chloro-5-cyanothiophen-3-yl)acetate

Octyl 2-(2-chloro-5-cyanothiophen-3-yl)acetate

Cat. No.: B13470544
M. Wt: 313.8 g/mol
InChI Key: XWFWMNAXWMTSDV-UHFFFAOYSA-N
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Description

Octyl 2-(2-chloro-5-cyanothiophen-3-yl)acetate: is an organic compound with the molecular formula C15H20ClNO2S and a molecular weight of 313.8428 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a chlorine atom and a cyano group, along with an octyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-(2-chloro-5-cyanothiophen-3-yl)acetate typically involves the esterification of 2-(2-chloro-5-cyanothiophen-3-yl)acetic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to yield the desired ester .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Octyl 2-(2-chloro-5-cyanothiophen-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects .

Properties

Molecular Formula

C15H20ClNO2S

Molecular Weight

313.8 g/mol

IUPAC Name

octyl 2-(2-chloro-5-cyanothiophen-3-yl)acetate

InChI

InChI=1S/C15H20ClNO2S/c1-2-3-4-5-6-7-8-19-14(18)10-12-9-13(11-17)20-15(12)16/h9H,2-8,10H2,1H3

InChI Key

XWFWMNAXWMTSDV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CC1=C(SC(=C1)C#N)Cl

Origin of Product

United States

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